molecular formula C16H11N3O3S B2358415 N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 940840-35-7

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2358415
CAS No.: 940840-35-7
M. Wt: 325.34
InChI Key: WBIYOYPLOGWDCL-UHFFFAOYSA-N
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Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C16H11N3O3S and its molecular weight is 325.34. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

This compound belongs to a class of chemicals that have been synthesized for various studies exploring their potential biological activities. For instance, in the study of synthesis and antimicrobial screening , derivatives of benzofuran, including those similar to the specified compound, were synthesized and evaluated for their antibacterial activity against a range of pathogenic microorganisms. These compounds exhibit promising antibacterial properties, highlighting their potential in antimicrobial therapy (Idrees, Kola, & Siddiqui, 2019) (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Biological Activities

The biological activity of compounds related to N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide has been a subject of interest. For example, antimicrobial activity studies have demonstrated the potential of benzofuran derivatives as antimicrobial agents. This underscores the versatility of these compounds in developing new treatments for infections caused by bacteria (Idrees, Kola, & Siddiqui, 2019) (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Molecular Interactions and Mechanisms

The compound and its derivatives' mechanisms of action, particularly through molecular interactions, have been explored to understand their biological effects better. Research into supramolecular gelators , for example, investigates how derivatives of N-(4-(benzofuran-2-yl)thiazol-2-yl) interact at the molecular level to form gels, which can have applications in drug delivery systems (Yadav & Ballabh, 2020).

Anticancer Applications

Furthermore, the synthesis and evaluation of compounds within this chemical class have been directed toward anticancer applications . Studies have been conducted to assess their efficacy in inhibiting cancer cell growth, offering insights into their potential as anticancer agents (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Mechanism of Action

Target of Action

The compound N-[4-(1-Benzofuran-2-yl)-1,3-Thiazol-2-yl]-3-Methyl-1,2-Oxazole-5-Carboxamide is a complex molecule that contains benzofuran and thiazole moieties . Benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The primary targets of this compound are yet to be identified.

Mode of Action

The benzofuran and thiazole moieties in its structure suggest that it may interact with multiple targets and exert diverse biological effects . The benzofuran moiety is known to exhibit good antimicrobial activity when substituted at the 4-position with halogens or hydroxyl groups . Thiazoles can have different orientations towards the target site, which can affect their biological outcomes .

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran and thiazole derivatives, it is likely that this compound affects multiple pathways .

Result of Action

Based on the known biological activities of benzofuran and thiazole derivatives, it is likely that this compound has potent anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light can affect the behavior of benzofuran compounds

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c1-9-6-14(22-19-9)15(20)18-16-17-11(8-23-16)13-7-10-4-2-3-5-12(10)21-13/h2-8H,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIYOYPLOGWDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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